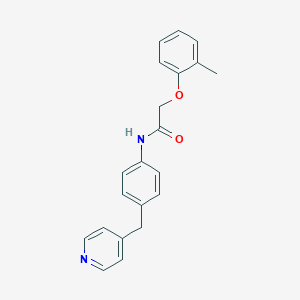

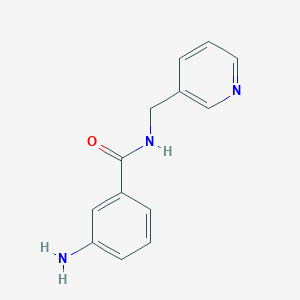

3-amino-N-(pyridin-3-ylmethyl)benzamide

Overview

Description

3-amino-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H13N3O . It has an average mass of 227.262 Da and a mono-isotopic mass of 227.105865 Da .

Synthesis Analysis

A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized, and their structure was confirmed by 1H and 13C NMR and mass spectral data . The synthesized compounds were tested for their anticancer activity against four human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) by MTT assay using etoposide as a standard drug .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a pyridine ring via a methylene bridge . The molecule has a molecular weight of 227.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H13N3O), average mass (227.262 Da), and mono-isotopic mass (227.105865 Da) . More detailed properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds related to 3-amino-N-(pyridin-3-ylmethyl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogues demonstrate competitive inhibition with ATP and exhibit robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Luminescent Properties and Multi-Stimuli Response

Pyridyl substituted benzamides related to this compound have shown luminescent properties in both solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution and exhibit mechanochromic properties, displaying multi-stimuli responses (Srivastava et al., 2017).

Interaction with Other Molecules

Studies on benzamides with structures similar to this compound have explored their interactions with other molecules. For example, in a co-crystal with benzoic acid, these benzamides assemble into chains via hydrogen bonds, forming extended ribbons (Lemmerer & Bourne, 2012).

Crystal Structure Analysis

Research on N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to this compound, includes crystal structure analysis. These studies reveal variations in the orientation of pyridine and benzene rings, providing insights into the structural characteristics of such compounds (Artheswari et al., 2019).

Histone Deacetylase Inhibition

Some analogues of this compound have been identified as selective inhibitors of histone deacetylases (HDACs). These compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, showing potential as anticancer drugs (Zhou et al., 2008).

Antibacterial Activity

Compounds structurally related to this compound have been synthesized and tested for antibacterial activity. Some derivatives exhibited significant activity against various bacteria (Mobinikhaledi et al., 2006).

Electrophoretic Separation and Quality Control

This compound derivatives have been used in the development of nonaqueous capillary electrophoretic separation methods, which are significant for quality control in pharmaceuticals (Ye et al., 2012).

Mechanism of Action

While the specific mechanism of action for 3-amino-N-(pyridin-3-ylmethyl)benzamide is not mentioned in the search results, it’s worth noting that benzamides have been studied for their potential anticancer properties . For instance, 3-aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

properties

IUPAC Name |

3-amino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOJCKBQWSURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309019 | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25844-49-9 | |

| Record name | NSC210798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)